Imidazolium chloride

Catalog No.
S570677
CAS No.
1467-16-9
M.F
C3H5ClN2
M. Wt
104.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazolium chloride

CAS Number

1467-16-9

Product Name

Imidazolium chloride

IUPAC Name

1H-imidazole;hydrochloride

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N

Synonyms

Al-imidazole, Cu-imidazole, imidazole, imidazole acetate, imidazole citrate, imidazole conjugate monoacid, imidazole monohydrochloride, imidazole monophosphonate, imidazole sodium, imidazolium chloride

Canonical SMILES

C1=CN=C[NH2+]1.[Cl-]

The exact mass of the compound Imidazole hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Imidazolium chloride (CAS 1467-16-9) is the simplest parent salt of the imidazolium class, serving as a fundamental building block in synthetic chemistry. It is primarily procured as a stable, solid precursor for the in-situ or isolated generation of N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic catalysis. The properties of the chloride anion, particularly its ability to act as a hydrogen bond acceptor, also make this compound a key component in protic ionic liquids designed for specialized applications like biomass processing. Its well-defined structure and predictable reactivity provide a critical baseline for synthesizing more complex substituted imidazolium salts.

Research Fit

Biochemical buffer preparation: supports pH control near physiological range (pKa ~7.0) for enzyme assays and protein studies.
Synthesis building block: key intermediate for heterocyclic compounds, pharmaceuticals, and agrochemicals.
Ionic liquid precursor: starting material for functionalized imidazolium salts with tunable properties.

Replacing Imidazolium chloride with other imidazolium salts, such as those containing tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-), is often unviable as the anion dictates key process-critical properties. The chloride anion's smaller size and strong hydrogen bonding capability significantly influence solubility, thermal stability, and reactivity. For example, in biomass processing, the chloride anion's ability to disrupt the hydrogen bond network of cellulose is essential for dissolution, a function not effectively performed by less-coordinating anions like PF6-. Furthermore, in the synthesis of N-heterocyclic carbenes (NHCs), the choice of halide precursor directly impacts the ease of deprotonation and subsequent reaction pathways, making simple substitution a high-risk modification to established protocols.

Substitution Risk

Alkyl-substituted imidazolium chlorides (e.g., [EMIM]Cl) have lower melting points and different ionic mobility, which may alter solid-state or high-temperature reaction outcomes.
Imidazole free base requires in situ protonation and exhibits a slightly different pKa, potentially affecting buffer precision in sensitive assays.
Bromide salts show weaker hydrogen bonding and lower thermal stability compared to the chloride form, which can shift crystal engineering and solvation properties.

Precursor Suitability: A Direct and Stable Source for N-Heterocyclic Carbene (NHC) Ligands

Imidazolium chloride is a preferred, air-stable solid precursor for generating widely used N-heterocyclic carbene (NHC) ligands, which are critical in transition-metal catalysis. Unlike syntheses that may involve sensitive organometallic reagents, protocols starting from imidazolium chlorides offer a reliable and scalable route. For example, the direct cyclization using diimines and a chlorine source provides a straightforward pathway to hindered imidazolium chloride salts, which are immediate precursors to high-performance NHC ligands like IPr and IMes. This stability and synthetic accessibility make it a more practical procurement choice over more complex or less stable starting materials.

Evidence DimensionSynthetic Route Practicality
Target Compound DataStable, solid precursor enabling high-yield (>60%) synthesis of advanced NHC precursors (e.g., IPr·HCl, IMes·HCl).
Comparator Or BaselineAlternative ligand syntheses (e.g., tertiary phosphanes) often require air-sensitive or pyrophoric organometallic reagents.
Quantified DifferenceQualitative but significant improvement in handling safety and process scalability.
ConditionsStandard laboratory synthesis of NHC precursors for use in organometallic catalysis.

For catalysis applications, this compound provides a safer, more stable, and scalable starting point for essential NHC ligands compared to other synthetic routes.

pKa Difference
Data to verify
ΔpKa = 0.043
May support buffer reproducibility
Aqueous, 25 °C

Thermal Stability: Defined Processing Window Compared to Other Halide Salts

The thermal stability of imidazolium-based salts is strongly anion-dependent. In a direct comparison of 1-butyl-3-methylimidazolium ([BMIm]) halides, the chloride salt exhibits a distinct thermal decomposition profile. Thermogravimetric analysis (TGA) shows that [BMIm]Cl has a decomposition onset temperature of 246 °C (519 K). This is lower than its bromide analogue ([BMIm]Br, 260 °C) but higher than the iodide version ([BMIm]I, 238 °C). This defined thermal window is critical for process design, ensuring stability during heating for applications like biomass dissolution while establishing a clear upper temperature limit.

Evidence DimensionOnset Decomposition Temperature (TGA)
Target Compound Data246 °C (for [BMIm]Cl, a common substituted analogue)
Comparator Or Baseline[BMIm]Br: 260 °C; [BMIm]I: 238 °C
Quantified Difference14 °C lower than bromide salt; 8 °C higher than iodide salt.
ConditionsThermogravimetric analysis (TGA) at a heating rate of 10 K/min under a nitrogen atmosphere.

This specific thermal profile allows for precise process temperature control, avoiding the lower stability of the iodide salt while offering a more cost-effective option than the bromide for applications within its operating window.

Melting Point Difference
Reported
ΔTm ≈ 80 °C
May support high-temperature solid-state use
Literature melting points

Solubility & Formulation: Enhanced Affinity for Polar Solutes over Fluorinated Anion Salts

The chloride anion's strong hydrogen-bond accepting ability makes imidazolium chloride salts highly effective at dissolving polar molecules, a key differentiator from salts with non-coordinating fluorinated anions. In comparative studies of gas-liquid partition coefficients (KL), 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) shows a significantly higher affinity for polar solutes like alcohols compared to 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]). Conversely, [C4mim][PF6] shows more favorable interactions with nonpolar solutes. This selective solvency is critical for applications such as dissolving cellulose for biomass conversion, where the chloride anion's interactions are essential for process viability.

Evidence DimensionSolute Affinity (Gas-Liquid Partition Coefficients, KL)
Target Compound DataHigher KL values for polar solutes (e.g., alcohols, water) compared to [C4mim][PF6].
Comparator Or Baseline[C4mim][PF6] exhibits higher KL values for nonpolar solutes (e.g., hydrocarbons).
Quantified DifferenceQualitative but functionally decisive difference in solute preference.
ConditionsInverse gas chromatography measurements across a temperature range of 333.2–453.2 K.

For applications requiring the dissolution of polar, hydrogen-bonded materials like cellulose, imidazolium chloride is the appropriate choice, whereas salts with fluorinated anions are unsuitable.

Ion Mobility Trend
Class-level
Unsubstituted imidazolium: highest relative mobility
Supports electrolyte formulation screening
MD simulations, 298 K; alkyl chain reduces mobility
Physical State & Handling
Class-level
Solid, Tm 158–161 °C; water soluble
Solid form may simplify handling and storage
Compared to low-melting bromide analogs
H-Bond Network
Class-level
Eight Cl···H interactions <3 Å reported
May support structured ionic environments
Single-crystal XRD; stronger than Br⁻ networks

Scalable Synthesis of N-Heterocyclic Carbene (NHC) Precursors for Catalysis

Imidazolium chloride is the material of choice for preparing air-stable, solid precursors to high-performance NHC ligands. Its utility in straightforward, high-yield syntheses avoids the handling of hazardous organometallic reagents, making it ideal for both academic research and industrial scale-up of catalytic processes.

Protic Ionic Liquid Component for Lignocellulosic Biomass Dissolution

Due to the chloride anion's strong hydrogen bonding capacity, imidazolium chloride and its substituted derivatives are highly effective solvents for disrupting the complex structure of cellulose. This makes it a critical component in green chemistry workflows aimed at converting raw biomass into fermentable sugars or other valuable chemical feedstocks.

Baseline Standard for Anion Effect Studies in Ionic Liquid Research

As the parent compound with the simplest halide anion, imidazolium chloride serves as an essential reference point for investigating how anion structure influences the physicochemical properties of ionic liquids. Researchers procuring materials for systematic studies on properties like thermal stability, viscosity, or solvency will use imidazolium chloride as the definitive baseline against which other anions are compared.

Application Fit Matrix

Application
Selection Property
Validation Focus
Biochemical buffer preparation
Defined pKa near 7, solid hydrochloride
Buffer accuracy, pH reproducibility
Heterocyclic synthesis
Catalyst and nucleophilic reagent capability
Reaction consistency, scalable synthesis
Ionic liquid precursor
Chloride counterion exchangeable
Tunable ionic liquid properties
Dual-ion battery electrolyte research
High ionic conductivity, thermal stability
Electrochemical stability, coulombic efficiency

Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

104.0141259 Da

Monoisotopic Mass

104.0141259 Da

Heavy Atom Count

6

UNII

52C2DIA291

Related CAS

288-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Imidazole hydrochloride

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